Lipophilicity vs. Shorter-Chain Analogs
N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (86886-78-4) exhibits a significantly higher calculated LogP (cLogP) value of 3.6169 compared to its shorter-chain analog, N-(5-chloro-2-hydroxyphenyl)acetamide, which has a cLogP of 2.03 . This quantitative difference indicates enhanced lipophilicity and a greater propensity to partition into non-polar environments. The cLogP value also exceeds that of the diisopropyl analog, 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide, which has a LogP of 4.55 . This places the target compound in a distinct, intermediate lipophilicity range relative to its close structural relatives .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.6169 |
| Comparator Or Baseline | N-(5-chloro-2-hydroxyphenyl)acetamide: cLogP = 2.03; 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide: LogP = 4.55 |
| Quantified Difference | ΔcLogP = +1.5869 (vs. acetamide analog) |
| Conditions | Calculated LogP values from authoritative chemistry databases (ChemDiv, Leyan) using standard algorithms. |
Why This Matters
Lipophilicity is a critical parameter for drug-likeness (Lipinski's Rule of Five) and influences compound behavior in cellular assays, making it a key differentiator for selecting leads or building blocks with a desired ADME profile.
